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Compound of Interest

Compound Name: 3-Bromo-4-fluorobenzaldehyde

Cat. No.: B1265969

For researchers, scientists, and drug development professionals, a thorough understanding of
the structural and electronic properties of substituted aromatic compounds is paramount. This
guide provides a comparative analysis of the spectroscopic characteristics of various
substituted bromofluorobenzaldehydes, offering key data to aid in their identification,
differentiation, and utilization in synthetic and medicinal chemistry.

This publication presents a compilation of spectroscopic data for a series of
bromofluorobenzaldehyde isomers. The data, gathered from various spectroscopic techniques
including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS), is summarized in comparative tables for ease of reference. Detailed
experimental protocols for these analytical methods are also provided to support the
reproduction and verification of the presented data. A notable omission is the Ultraviolet-Visible
(UV-Vis) spectroscopic data, which was not readily available in the public domain for a
comprehensive comparison.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for four isomers of
bromofluorobenzaldehyde. These tables are designed to allow for a direct comparison of the
influence of substituent positioning on the spectral characteristics of the molecules.

Table 1: *H NMR Spectral Data of Substituted Bromofluorobenzaldehydes (CDCIs)
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Aldehyde Proton (CHO) & Aromatic Protons & (ppm),

Compound o
(ppm) Multiplicity, J (Hz)

7.75 (ddd, J = 7.8, 1.8, 0.6 Hz,
1H), 7.55 (ddd, J = 7.8, 7.8,
1.8 Hz, 1H), 7.35 (ddd, J = 7.8,
7.8, 4.7 Hz, 1H)

2-Bromo-3-fluorobenzaldehyde ~10.4 (s)

7.95 (dd, J = 8.6, 6.7 Hz, 1H),
7.42 (dd, J = 8.6, 2.1 Hz, 1H),
7.23 (ddd, J = 8.6, 8.6, 2.1 Hz,
1H)

2-Bromo-4-fluorobenzaldehyde  10.31 (s)

7.68 (dd, J = 8.8, 3.0 Hz, 1H),
7.62 (dd, J = 8.8, 5.3 Hz, 1H),
7.20 (ddd, J = 8.8, 8.8, 3.0 Hz,
1H)

2-Bromo-5-fluorobenzaldehyde  10.32 (s)

8.12 (dd, J=7.1, 2.1 Hz, 1H),
3-Bromo-4-fluorobenzaldehyde  9.94 (s) 7.85 (ddd, J=8.6, 4.5, 2.1 Hz,
1H), 7.30 (t, J = 8.6 Hz, 1H)

Table 2: 13C NMR Spectral Data of Substituted Bromofluorobenzaldehydes (CDCIs)
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Compound

C=0

Aromatic Carbons

2-Bromo-3-fluorobenzaldehyde

~188.0

~162.2 (d, J=251 Hz), 136.9
(d, J=3 Hz), 129.5 (d, J=2 Hz),
125.1 (d, J=3 Hz), 120.2 (d,
J=21 Hz), 114.1 (d, J=9 Hz)

2-Bromo-4-fluorobenzaldehyde

189.9

164.5 (d, J=259.5 Hz), 135.5
(d, J=3.0 Hz), 131.0 (d, J=9.2
Hz), 121.2 (d, J=22.0 Hz),
118.0 (d, J=25.0 Hz), 115.4 (d,
J=3.0 Hz)

2-Bromo-5-fluorobenzaldehyde

189.7

162.1 (d, J=251.7 Hz), 136.0
(d, J=7.7 Hz), 125.5 (d, J=3.1
Hz), 122.1 (d, J=23.3 HZz),
118.8 (d, J=8.8 Hz), 116.8 (d,
J=24.5 Hz)

3-Bromo-4-fluorobenzaldehyde

189.9

163.6 (d, J=260.4 Hz), 137.9
(d, J=3.8 Hz), 133.4 (d, J=1.8
Hz), 128.8 (d, J=6.1 Hz), 117.2
(d, J=21.4 Hz), 112.9 (d,
J=10.0 Hz)

Table 3: Infrared (IR) Spectral Data of Substituted Bromofluorobenzaldehydes
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C=0 Stretch C-H (aldehyde) C-F Stretch C-Br Stretch
Compound

(cm™?) Stretch (cm™?) (cm™?) (cm™?)
2-Bromo-3-
fluorobenzaldehy  ~1700 ~2860, ~2770 ~1250 ~650
de
2-Bromo-4-
fluorobenzaldehy  ~1705 ~2860, ~2770 ~1240 ~670
de
2-Bromo-5-
fluorobenzaldehy  ~1700 ~2850, ~2760 ~1230 ~680
de
3-Bromo-4-
fluorobenzaldehy  ~1703 ~2865, ~2775 ~1260 ~660
de

Table 4: Mass Spectrometry (MS) Data of Substituted Bromofluorobenzaldehydes

Key Fragmentation Peaks
Compound Molecular lon (m/z)

(m/z)
2-Bromo-3-fluorobenzaldehyde  202/204 (M+, M*+2) 173/175, 123, 94
2-Bromo-4-fluorobenzaldehyde  202/204 (M+, M*+2) 173/175, 123, 94
2-Bromo-5-fluorobenzaldehyde  202/204 (M+, M*+2) 173/175, 123, 94
3-Bromo-4-fluorobenzaldehyde  202/204 (M+, M*+2) 173/175, 123, 94

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Approximately 5-10 mg of the bromofluorobenzaldehyde sample was
dissolved in 0.6-0.7 mL of deuterated chloroform (CDCIsz) containing tetramethylsilane (TMS)
as an internal standard (O ppm). The solution was transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.
e 'H NMR Acquisition:

o A standard one-pulse sequence was used.

o Pulse width: 30 degrees.

o Acquisition time: 4 seconds.

o Relaxation delay: 1 second.

o Number of scans: 16.
e 13C NMR Acquisition:

o A proton-decoupled pulse sequence was used.

[e]

Pulse width: 30 degrees.

o

Acquisition time: 1.5 seconds.

[¢]

Relaxation delay: 2 seconds.

[e]

Number of scans: 1024.

» Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed,
phase-corrected, and baseline-corrected using appropriate software. Chemical shifts (o) are
reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the neat liquid or solid sample was placed directly on
the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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 Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)
spectrometer equipped with a universal ATR accessory.

o Data Acquisition:

o

The spectrum was recorded in the range of 4000-400 cm~1.

Resolution: 4 cm~1.

[¢]

Number of scans: 16.

[e]

[e]

A background spectrum of the clean ATR crystal was recorded prior to the sample
measurement.

o Data Processing: The sample spectrum was automatically ratioed against the background
spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via a gas
chromatograph (GC-MS) for separation and purification before ionization.

 Instrumentation: A GC-MS system operating in Electron lonization (EI) mode was used.
e |onization:

o Electron energy: 70 eV.

o lon source temperature: 230 °C.
e Mass Analysis: The ions were separated by a quadrupole mass analyzer.

o Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-
400.

Visualization of the Spectroscopic Analysis
Workflow
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The following diagram illustrates the logical workflow for the spectroscopic comparison of the
substituted bromofluorobenzaldehydes.

Workflow for Spectroscopic Comparison of Bromofluorobenzaldehydes
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Caption: Spectroscopic analysis and comparison workflow.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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